molecular formula C15H11ClN4O2S B12042268 3-(3-Chlorophenyl)-4-((3,4-dihydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478255-33-3

3-(3-Chlorophenyl)-4-((3,4-dihydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12042268
CAS No.: 478255-33-3
M. Wt: 346.8 g/mol
InChI Key: HMZXJZBVXNTPGY-CAOOACKPSA-N
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Description

3-(3-Chlorophenyl)-4-((3,4-dihydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-4-((3,4-dihydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base.

    Substitution Reaction: The 3-chlorophenyl group is introduced through a nucleophilic substitution reaction using 3-chlorobenzyl chloride.

    Schiff Base Formation: The final step involves the condensation of the triazole derivative with 3,4-dihydroxybenzaldehyde to form the Schiff base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxybenzylidene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the Schiff base linkage, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Explored for its potential anticancer properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-4-((3,4-dihydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit key enzymes involved in microbial and cancer cell metabolism.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication process in cancer cells.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-4-amino-1H-1,2,4-triazole-5(4H)-thione
  • 3-(3-Chlorophenyl)-4-((2,4-dihydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

  • Structural Features : The presence of the 3,4-dihydroxybenzylidene moiety distinguishes it from other similar compounds.
  • Biological Activity : The unique combination of functional groups contributes to its distinct biological activities, making it a promising candidate for further research and development.

Properties

CAS No.

478255-33-3

Molecular Formula

C15H11ClN4O2S

Molecular Weight

346.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11ClN4O2S/c16-11-3-1-2-10(7-11)14-18-19-15(23)20(14)17-8-9-4-5-12(21)13(22)6-9/h1-8,21-22H,(H,19,23)/b17-8+

InChI Key

HMZXJZBVXNTPGY-CAOOACKPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)O

Origin of Product

United States

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